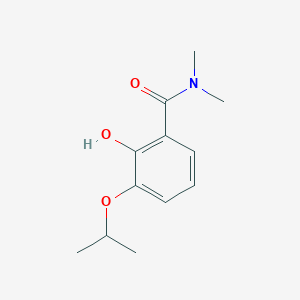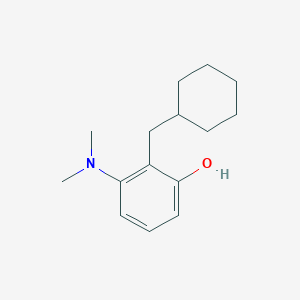
2-(Cyclohexylmethyl)-3-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-3-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-(dimethylamino)phenol typically involves the alkylation of 3-(dimethylamino)phenol with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylmethyl)-3-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexylmethyl derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-3-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclohexylmethyl)-3-(dimethylamino)ethylamine
- 2-(Cyclohexylmethyl)-3-(dimethylamino)propylamine
- 2-(Cyclohexylmethyl)-3-(dimethylamino)butylamine
Uniqueness
2-(Cyclohexylmethyl)-3-(dimethylamino)phenol is unique due to the presence of both a phenol group and a dimethylamino group, which confer distinct chemical and biological properties. The cyclohexylmethyl group adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-3-(dimethylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)14-9-6-10-15(17)13(14)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3 |
InChI-Schlüssel |
ORIURWDGGFMBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)O)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
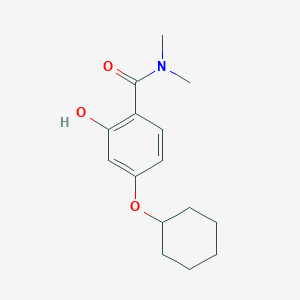
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
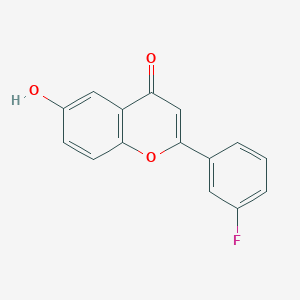

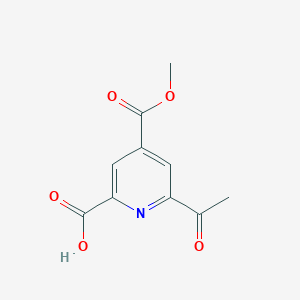
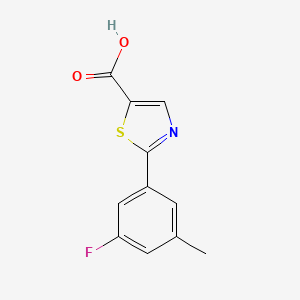
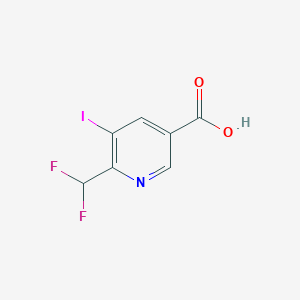
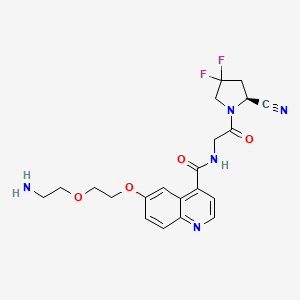
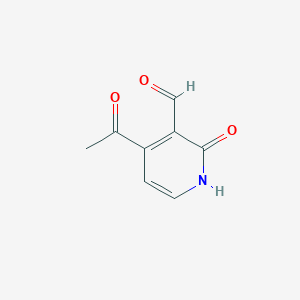
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


